molecular formula C15H11NO B14707348 (4-Benzoylphenyl)acetonitrile CAS No. 21192-61-0

(4-Benzoylphenyl)acetonitrile

Cat. No.: B14707348
CAS No.: 21192-61-0
M. Wt: 221.25 g/mol
InChI Key: ICHCUXZCEQWBNV-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl)acetonitrile is an organic compound with the molecular formula C15H11NO It is characterized by a benzoyl group attached to a phenyl ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzoylphenyl)acetonitrile typically involves the reaction of benzoyl chloride with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often obtained through distillation and crystallization processes.

Chemical Reactions Analysis

Types of Reactions: (4-Benzoylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Benzoylbenzoic acid.

    Reduction: (4-Benzoylphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Benzoylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Benzoylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The benzoyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    Benzyl cyanide: Similar structure but lacks the benzoyl group.

    Phenylacetonitrile: Similar structure but lacks the benzoyl group.

    Benzoylacetonitrile: Similar structure but with different substitution patterns.

Uniqueness: (4-Benzoylphenyl)acetonitrile is unique due to the presence of both benzoyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for pharmaceutical research.

Properties

CAS No.

21192-61-0

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-(4-benzoylphenyl)acetonitrile

InChI

InChI=1S/C15H11NO/c16-11-10-12-6-8-14(9-7-12)15(17)13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

ICHCUXZCEQWBNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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